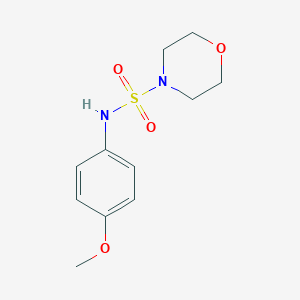

N-(4-methoxyphenyl)morpholine-4-sulfonamide

Vue d'ensemble

Description

“N-(4-methoxyphenyl)morpholine-4-sulfonamide” is a compound that contains a sulfonamide functional group . It is also known by registry numbers ZINC000006703482 .

Synthesis Analysis

The synthesis of morpholine-4-sulfonamide involves the reaction of morpholine with sulfamide . The reaction is carried out in 1,2-dimethoxyethane at 100°C . The solution is then heated overnight, and the volatiles are removed in vacuo. The residue is taken up in ethyl acetate and the organic phase is washed with water and then brine. The organic phase is dried over sodium sulfate, filtered, and concentrated in vacuo to give the title compound .Molecular Structure Analysis

The molecular formula of “N-(4-methoxyphenyl)morpholine-4-sulfonamide” is C11H16N2O4S . The average mass is 272.321 Da and the monoisotopic mass is 272.083069 Da .Applications De Recherche Scientifique

COX-2 Inhibitors Development

Compounds with similar structures have been used in the design and synthesis of selective COX-2 inhibitors, which are important for developing anti-inflammatory drugs .

Perovskite Solar Cells (PSC)

Derivatives of similar compounds have been explored as hole transport materials (HTMs) in PSC devices, which are crucial for improving the efficiency of solar cells .

Cross-Coupling Reactions

The Chan–Lam coupling method, which involves arylation of amines, could potentially use compounds like “N-(4-methoxyphenyl)morpholine-4-sulfonamide” for N-arylations, a key step in synthesizing various organic molecules .

Nickel-Catalyzed Synthesis

Related N,N-disubstituted sulfamides have been used in nickel-catalyzed synthesis to access products incorporating N-morpholino groups, which are valuable in medicinal chemistry .

Mécanisme D'action

Target of Action

The primary targets of N-(4-methoxyphenyl)morpholine-4-sulfonamide are dihydrofolate reductase (DHFR) and DNA gyrase . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of purines, thymidylic acid, and certain amino acids. DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA.

Mode of Action

N-(4-methoxyphenyl)morpholine-4-sulfonamide interacts with its targets by inhibiting their function. It is more potent towards DHFR than DNA gyrase . The compound interlocks into the cavity center of DHFR with a lower binding fitness than DNA gyrase . This interaction is facilitated by the 4-thiazolone-linked methyl ester and sulfonamide units, which are responsible for the hydrogen bonding interactions .

Biochemical Pathways

By inhibiting DHFR and DNA gyrase, N-(4-methoxyphenyl)morpholine-4-sulfonamide disrupts the synthesis of tetrahydrofolate and the supercoiling of DNA, respectively. This leads to the inhibition of bacterial growth, as these processes are essential for bacterial replication and survival .

Result of Action

The inhibition of DHFR and DNA gyrase by N-(4-methoxyphenyl)morpholine-4-sulfonamide results in the disruption of bacterial growth. This is due to the inhibition of essential processes such as the synthesis of tetrahydrofolate and the supercoiling of DNA .

Action Environment

The action, efficacy, and stability of N-(4-methoxyphenyl)morpholine-4-sulfonamide can be influenced by various environmental factorsFor instance, the compound is stored at room temperature in an inert atmosphere , suggesting that these conditions are optimal for maintaining its stability.

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-11-4-2-10(3-5-11)12-18(14,15)13-6-8-17-9-7-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSPVXLLPOIYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methoxyphenyl)morpholine-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl]phenyl ether](/img/structure/B500156.png)

![diethyl 2-[(4-toluidinocarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500157.png)

![ethyl 3-(2-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500158.png)

![ethyl 4-oxo-3-(2-oxo-2-phenylethyl)-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500159.png)

![1-(4-fluorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine](/img/structure/B500160.png)

![ethyl 3-(4-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500162.png)

![ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500163.png)

![ethyl 3-methyl-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500165.png)

![2-[2-oxo-2-(2-thienyl)ethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione](/img/structure/B500167.png)

![diethyl 2-[(piperidinocarbothioyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500169.png)

![Ethyl 4,5-dimethyl-2-[(morpholinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B500175.png)

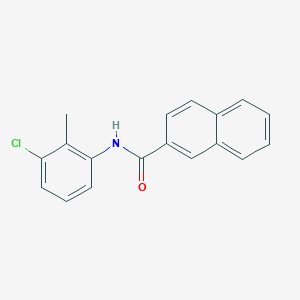

![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)